

Safety data sheet (SDS) for (R)-3-(2-Chlorophenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (R)-3-(2-Chlorophenyl)pyrrolidine

CAS No.: 1335583-18-0

Cat. No.: B577363

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Technical Safety Guide: (R)-3-(2-Chlorophenyl)pyrrolidine HCl

CAS: 1095545-14-4 | Formula: C₁₀H₁₂ClN[1] · HCl | M.W.: 218.12 g/mol

Part 1: Strategic Utility & Chemical Identity

(R)-3-(2-Chlorophenyl)pyrrolidine Hydrochloride is not merely a reagent; it is a high-value chiral scaffold used extensively in the synthesis of neuroactive pharmaceutical agents.[1] Its structural rigidity, provided by the pyrrolidine ring, combined with the lipophilic 2-chlorophenyl moiety, makes it a critical pharmacophore for modulating G-protein coupled receptors (GPCRs) and ion channels.[1]

In drug discovery, the (R)-enantiomer is often selected to probe stereospecific binding pockets where the (S)-enantiomer may show reduced affinity or off-target toxicity.[1] This compound serves as a precursor for:

- Serotonin & Norepinephrine Reuptake Inhibitors (SNRIs): Targeting depression and neuropathic pain.
- Sigma Receptor Ligands: Investigated for antipsychotic and neuroprotective properties.
- Kinase Inhibitors: Where the pyrrolidine nitrogen acts as a hinge binder.

Physical State: White to off-white solid. Solubility: Soluble in water, methanol, and DMSO.

Acidity: The hydrochloride salt form renders aqueous solutions acidic (pH ~3-5), necessitating specific buffering protocols during biological assays.[1]

Part 2: Hazard Architecture (GHS Classification)

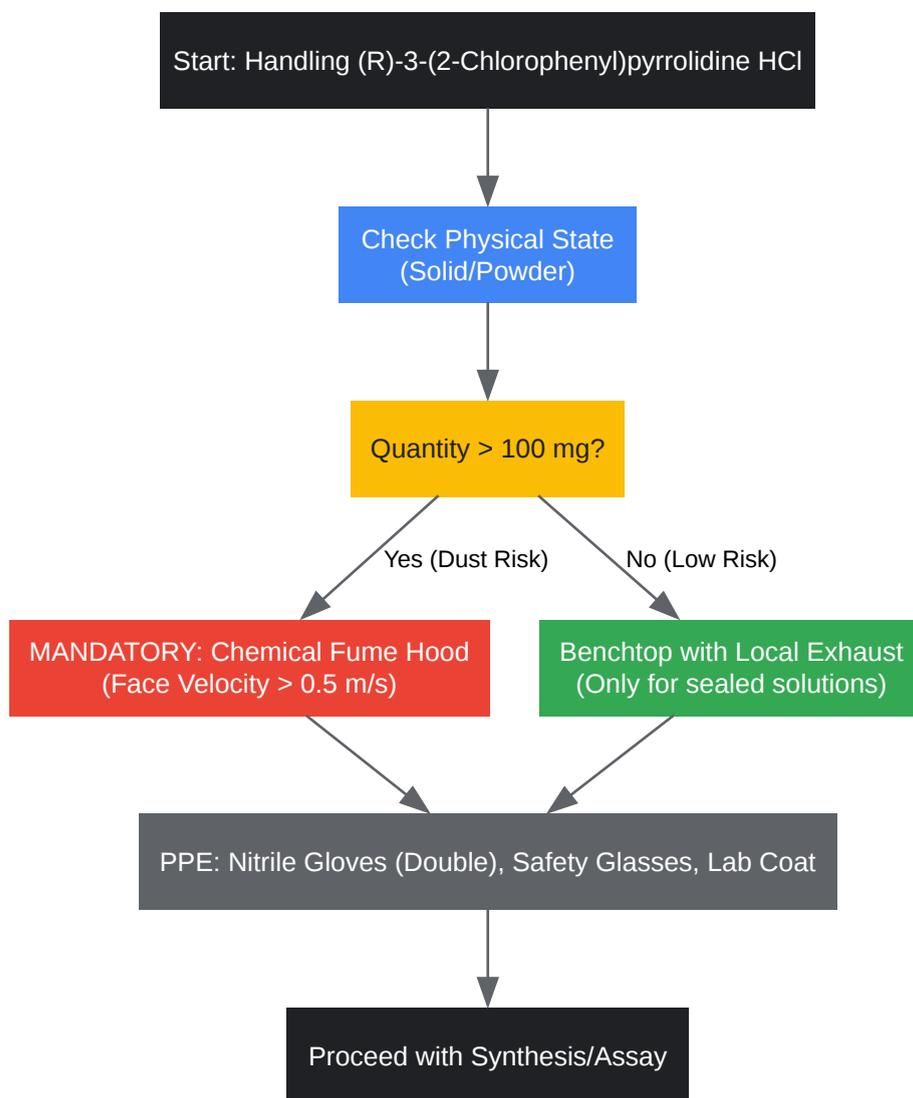
Rationale: Understanding the mechanism of toxicity allows for predictive safety measures rather than reactive compliance.[1]

This compound is classified under GHS Category Warning for Acute Toxicity and Irritation.

Hazard Class	Category	Code	Statement	Mechanistic Insight
Acute Toxicity (Oral)	4	H302	Harmful if swallowed	Systemic absorption of the pyrrolidine moiety can affect CNS function.[1]
Skin Irritation	2	H315	Causes skin irritation	Acidic hydrolysis of the HCl salt upon contact with skin moisture disrupts the stratum corneum.
Eye Irritation	2A	H319	Causes serious eye irritation	Direct protonation of corneal proteins causes denaturation and acute pain.
STOT - SE	3	H335	May cause respiratory irritation	Inhalation of dust triggers mucosal inflammation in the bronchial tree.

Risk Assessment Workflow

The following decision tree illustrates the operational logic for handling this compound based on its hazard profile.



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Figure 1: Operational risk assessment logic for minimizing respiratory and dermal exposure.

Part 3: Operational Protocols (Handling & Storage)

Trustworthiness: These protocols are self-validating. If the compound cakes or discolors, the storage protocol has failed.[1]

1. Hygroscopicity Management

As a hydrochloride salt, this compound is hygroscopic. Exposure to ambient moisture leads to hydrolysis, formation of sticky hydrates, and precise weighing errors.[1]

- Protocol: Always equilibrate the container to room temperature before opening to prevent condensation.
- Validation: If the white solid turns into a gum or yellow paste, it has absorbed water. Recrystallization (EtOH/Et₂O) is required before use.

2. Storage Architecture

- Temperature: 2–8 °C (Refrigerated).
- Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended for long-term storage (>1 month).[1]
- Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and HCl leaching.

3. Solubilization Strategy

When preparing stock solutions (e.g., 10 mM in DMSO):

- Weigh the solid rapidly in a low-humidity environment.
- Add DMSO before vortexing to minimize dust generation.
- Note: The HCl salt may buffer the solution. For pH-sensitive assays, neutralize with an equimolar amount of base (e.g., NaOH or TEA) in situ.[1]

Part 4: Emergency Response Mechanisms

Expertise: First aid is not just cleaning; it is arresting chemical injury pathways.

Ocular Exposure (The "pH Crash" Scenario)[1]

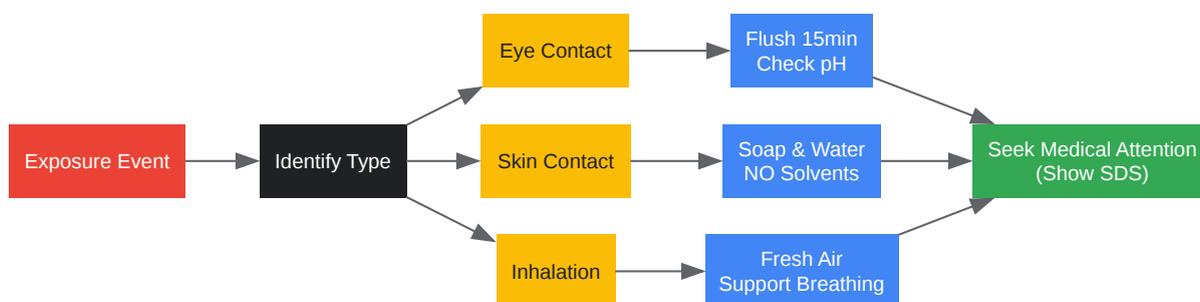
- Mechanism: The HCl moiety dissolves in tear fluid, creating a localized acidic environment (pH < 2) that denatures corneal proteins.
- Protocol:
 - Immediate Dilution: Flush with tepid water or saline for 15 minutes minimum.

- pH Check: If available, check the cul-de-sac pH with a strip. Continue flushing until pH returns to 7.4.
- Medical: Consult an ophthalmologist.

Dermal Exposure

- Mechanism: Lipophilic pyrrolidine facilitates absorption; HCl causes irritation.
- Protocol: Wash with soap and water.[2][3][4][5] Avoid organic solvents (ethanol/acetone) as they may enhance transdermal absorption of the drug scaffold.

Emergency Decision Logic



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Figure 2: Triage and response workflow for acute exposure incidents.[1]

Part 5: Disposal & Environmental Stewardship

Ecological Impact: Pyrrolidine derivatives can be persistent in aquatic environments. The HCl salt is water-soluble, increasing mobility in soil and groundwater.[1]

Disposal Protocol:

- Do NOT flush down the drain.
- Dissolve in a combustible solvent (e.g., acetone) if not already in solution.

- Incinerate in a chemical incinerator equipped with an afterburner and scrubber to neutralize NO_x and HCl gases generated during combustion.

References

- National Center for Biotechnology Information. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. Retrieved February 21, 2026, from [\[Link\]](#)

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Sources

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- To cite this document: BenchChem. [Safety data sheet (SDS) for (R)-3-(2-Chlorophenyl)pyrrolidine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b577363#safety-data-sheet-sds-for-r-3-2-chlorophenyl-pyrrolidine-hcl\]](https://www.benchchem.com/product/b577363#safety-data-sheet-sds-for-r-3-2-chlorophenyl-pyrrolidine-hcl)

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